molecular formula C14H13ClN2O2S B2371644 N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide CAS No. 1436117-01-9

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide

Cat. No.: B2371644
CAS No.: 1436117-01-9
M. Wt: 308.78
InChI Key: GFSVFZMRLLCGQL-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide is a chemical compound with the molecular formula C14H13ClN2O2S This compound is notable for its unique structure, which includes a benzenesulfinyl group attached to an ethyl chain, a chloropyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide typically involves multiple steps:

    Formation of the Benzenesulfinyl Intermediate: The initial step involves the synthesis of the benzenesulfinyl intermediate. This can be achieved by reacting benzene with sulfur dioxide and an oxidizing agent such as hydrogen peroxide under controlled conditions.

    Attachment of the Ethyl Chain: The benzenesulfinyl intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like sodium hydride to form the benzenesulfinyl ethyl intermediate.

    Formation of the Chloropyridine Intermediate: Separately, 6-chloropyridine-2-carboxylic acid is synthesized through chlorination of pyridine-2-carboxylic acid using thionyl chloride.

    Coupling Reaction: The final step involves coupling the benzenesulfinyl ethyl intermediate with the chloropyridine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, where the benzenesulfinyl group is reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), acetonitrile, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Amine or thiol nucleophiles, dimethylformamide (DMF), elevated temperature.

Major Products Formed

    Oxidation: Formation of N-[2-(Benzenesulfonyl)ethyl]-6-chloropyridine-2-carboxamide.

    Reduction: Formation of N-[2-(Benzenesulfanyl)ethyl]-6-chloropyridine-2-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide can be compared with other similar compounds, such as:

    N-[2-(Benzenesulfonyl)ethyl]-6-chloropyridine-2-carboxamide: This compound has a sulfonyl group instead of a sulfinyl group, which may affect its reactivity and biological activity.

    N-[2-(Benzenesulfanyl)ethyl]-6-chloropyridine-2-carboxamide: This compound has a sulfanyl group, which is a reduced form of the sulfinyl group, potentially altering its chemical properties and interactions.

    N-[2-(Benzenesulfinyl)ethyl]-6-bromopyridine-2-carboxamide: This compound has a bromine atom instead of chlorine, which may influence its reactivity and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c15-13-8-4-7-12(17-13)14(18)16-9-10-20(19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSVFZMRLLCGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCNC(=O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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